6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
The compound 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative characterized by:
- 6-ethoxy substitution on the quinoline ring, which may enhance solubility and metabolic stability.
- 1-[(3-methylphenyl)methyl] (3-methylbenzyl) substituent, contributing steric bulk and modulating lipophilicity.
This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonyl-containing heterocycles.
Properties
IUPAC Name |
6-ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-4-32-21-10-13-24-23(15-21)26(28)25(17-27(24)16-19-7-5-6-18(2)14-19)33(29,30)22-11-8-20(31-3)9-12-22/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPIBYIQVFCZOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the ethoxy group: This step involves the ethylation of the quinoline core using ethyl iodide in the presence of a strong base like sodium hydride.
Attachment of the methoxybenzenesulfonyl group: This can be done through a sulfonylation reaction using 4-methoxybenzenesulfonyl chloride and a base such as pyridine.
Addition of the 3-methylphenylmethyl group: This step involves a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating signaling pathways: Interacting with receptors or other proteins involved in cellular signaling pathways.
Inducing apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with analogs identified in the evidence, focusing on substituent variations and their theoretical implications:
Substituent Analysis and Implications
Sulfonyl Group Variations
- 4-Isopropylbenzenesulfonyl (RN 866844-86-2) : The bulky isopropyl group reduces polarity, likely enhancing membrane permeability but decreasing aqueous solubility .
- 4-Fluorobenzoyl (RN 866588-42-3) : Replacement of sulfonyl with benzoyl introduces a ketone group, altering electronic interactions (e.g., hydrogen bonding vs. sulfonyl’s strong electron-withdrawing nature) .
Benzyl Group Variations
- 3-Methylbenzyl (Target Compound): Moderate steric bulk and lipophilicity compared to: 4-Chlorobenzyl (RN 866844-86-2): Chlorine’s electron-withdrawing effect increases lipophilicity and may influence receptor binding .
Functional Group Modifications
- Ethoxy vs.
Biological Activity
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
The compound is synthesized through a multi-step process involving the formation of the quinoline core followed by functional group modifications. Key steps include:
- Formation of the Quinoline Core : Achieved via the Pfitzinger reaction involving an isatin and an aryl methyl ketone.
- Introduction of the Ethoxy Group : Ethylation using ethyl iodide in the presence of sodium hydride.
- Sulfonylation : Attachment of the 4-methoxybenzenesulfonyl group using sulfonyl chloride and a base like pyridine.
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, it has been suggested that similar compounds can inhibit matrix metalloproteinases (MMPs), which are involved in cancer progression .
- Signaling Pathway Modulation : It may interact with cellular receptors, influencing signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through various mechanisms, potentially making it useful in cancer therapy.
Anticancer Activity
Several studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For example, derivatives have shown improved antiproliferative activity against melanoma and prostate cancer cells, with IC50 values dropping from micromolar to nanomolar ranges .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is also under investigation. Similar quinoline derivatives have demonstrated the ability to reduce inflammatory markers in vitro, suggesting a possible therapeutic role in conditions characterized by chronic inflammation.
Case Studies
- Study on MMP Inhibition : A study evaluated the inhibitory effects of related compounds on MMPs. The results indicated that certain derivatives could significantly inhibit MMP activity, which is crucial in cancer metastasis .
- Antiproliferative Effects : Another study focused on the antiproliferative effects of methoxybenzoyl derivatives against various cancer cell lines, highlighting their mechanism involving tubulin polymerization inhibition .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique biological profiles:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Ethoxy-3-methylphenylboronic acid | Structure | Moderate anticancer activity |
| 4-Methoxy-3-methylphenylboronic acid | Structure | Low anti-inflammatory effects |
| This compound | - | High anticancer and anti-inflammatory potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
